molecular formula C15H11Cl2NO B5687520 (2E)-N-(2,3-dichlorophenyl)-3-phenylprop-2-enamide

(2E)-N-(2,3-dichlorophenyl)-3-phenylprop-2-enamide

Cat. No.: B5687520
M. Wt: 292.2 g/mol
InChI Key: JULOTFDDYVPWON-MDZDMXLPSA-N
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Description

(2E)-N-(2,3-dichlorophenyl)-3-phenylprop-2-enamide is an organic compound that belongs to the class of cinnamic acid derivatives This compound is characterized by the presence of a dichlorophenyl group and a phenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,3-dichlorophenyl)-3-phenylprop-2-enamide typically involves the reaction of 2,3-dichlorobenzaldehyde with phenylacetic acid in the presence of a base, followed by the addition of an amine to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2,3-dichlorophenyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

(2E)-N-(2,3-dichlorophenyl)-3-phenylprop-2-enamide has several scientific research applications, including:

    Chemistry: It is used as a starting material or intermediate in the synthesis of other organic compounds.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-(2,3-dichlorophenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2,4-dichlorophenyl)-N-hydroxyacrylamide
  • (2E,3Z)-2-(aminomethylidene)-4-(3,4-dichlorophenyl)-3-hydroxybut-3-enethial
  • (E)-1-(5-chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one

Uniqueness

(2E)-N-(2,3-dichlorophenyl)-3-phenylprop-2-enamide is unique due to its specific structural features, such as the presence of both dichlorophenyl and phenyl groups

Properties

IUPAC Name

(E)-N-(2,3-dichlorophenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO/c16-12-7-4-8-13(15(12)17)18-14(19)10-9-11-5-2-1-3-6-11/h1-10H,(H,18,19)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULOTFDDYVPWON-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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